(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol
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Overview
Description
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable aldehyde or ketone under acidic conditions to form the imidazo[1,5-a]pyridine core. The subsequent reduction of the imine intermediate yields the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro derivative, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)carboxylic acid.
Reduction: Formation of fully reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile: Shares the imidazo[1,5-a]pyridine core but has a benzonitrile group.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar core structure but with a pyrimidine ring.
Uniqueness
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h4,6,8,11H,1-3,5H2 |
InChI Key |
OITZTHMFIRLRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)CO |
Origin of Product |
United States |
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